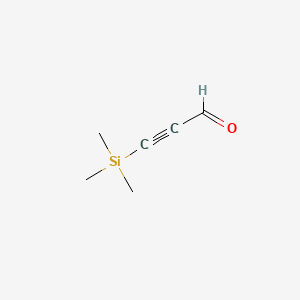
3-Trimethylsilylpropynal
Übersicht
Beschreibung
3-Trimethylsilylpropynal is an organic compound with the molecular formula C6H10OSi. It is a colorless to yellow liquid that is sensitive to air and moisture. This compound is used as an important intermediate in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .
Vorbereitungsmethoden
3-Trimethylsilylpropynal can be synthesized from trimethylsilylacetylene. The synthetic route involves the reaction of trimethylsilylacetylene with formaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-Trimethylsilylpropynal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Trimethylsilylpropynal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyestuffs
Wirkmechanismus
The mechanism of action of 3-Trimethylsilylpropynal involves its ability to act as an electrophile in various chemical reactions. The trimethylsilyl group enhances the reactivity of the compound by stabilizing the transition state and facilitating the formation of reaction intermediates. This makes it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
3-Trimethylsilylpropynal can be compared with other similar compounds such as:
Trimethylsilylacetylene: Used as a starting material for the synthesis of this compound.
Trimethylsilylpropiolaldehyde: Another compound with similar reactivity and applications.
Trimethylsilylpropynol: A related compound used in similar synthetic applications.
The uniqueness of this compound lies in its specific reactivity and the stability provided by the trimethylsilyl group, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-trimethylsilylprop-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OSi/c1-8(2,3)6-4-5-7/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWLSKYGWLYIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375387 | |
| Record name | 3-TRIMETHYLSILYLPROPYNAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-46-4 | |
| Record name | 3-TRIMETHYLSILYLPROPYNAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Trimethylsilylpropynal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Trimethylsilylpropynal useful in stereoselective synthesis?
A: this compound demonstrates high syn-selectivity when reacted with cyclic ketene silyl acetals in the presence of a hexacarbonylcobalt complex. [] This selectivity is attributed to the steric and electronic influences of both the cobalt complex and the trimethylsilyl group on the reaction transition state. In contrast, reactions with uncomplexed this compound exhibit lower selectivity or even favor the anti-isomer, highlighting the crucial role of the cobalt complex. []
Q2: Can you provide an example of this compound's application in natural product synthesis?
A: Researchers utilized this compound in a total synthesis of (±)-merrilactone A. [] The synthesis involved a series of reactions, including an aldol reaction between this compound and a lactone intermediate. This step, while lacking inherent facial selectivity, provided a mixture of aldol products that were carried forward in the synthesis. [] This example showcases the strategic use of this compound in constructing complex natural product frameworks.
Q3: What are the structural characteristics of this compound?
A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce them.
Q4: Beyond stereoselective synthesis, are there other reported reactions involving this compound?
A: One study explored a novel microwave-assisted reaction between this compound and 2-aminopyridine. [] While the specific details of this reaction are not elaborated upon in the abstract, it points to the potential of this compound to participate in diverse chemical transformations beyond traditional aldol reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















